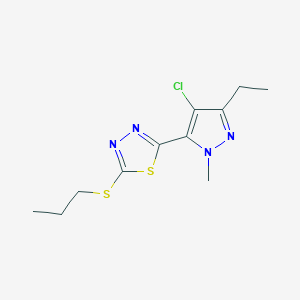
N,N-Diisopropyl-2-(methylthio)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diisopropyl-2-(methylthio)-1-naphthamide, also known as DMTMM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly used as a coupling reagent in the synthesis of peptides and other organic compounds.
Mécanisme D'action
N,N-Diisopropyl-2-(methylthio)-1-naphthamide acts as a coupling agent by facilitating the formation of peptide bonds between amino acids or other organic molecules. It does this by activating the carboxyl group of one molecule and the amino group of another, allowing them to react and form a peptide bond. This compound has also been shown to have antimicrobial properties, which may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to be relatively non-toxic, with no significant adverse effects reported in animal studies. However, it is important to note that this compound should be handled with care, as it can be hazardous if ingested or inhaled. In terms of its biochemical effects, this compound has been shown to be highly effective in coupling reactions, with yields of up to 99% reported in some cases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N-Diisopropyl-2-(methylthio)-1-naphthamide is its high reactivity and efficiency in coupling reactions. It is also relatively easy to handle and store, making it a popular choice in peptide synthesis. However, this compound can be expensive, and its use may be limited by the availability of other coupling reagents. In addition, this compound can be sensitive to moisture and oxygen, which can affect its stability and reactivity.
Orientations Futures
There are several potential future directions for research involving N,N-Diisopropyl-2-(methylthio)-1-naphthamide. One area of interest is the development of new coupling reagents with improved efficiency and selectivity. Another area of focus is the use of this compound in the synthesis of complex peptides and other organic molecules, which may have important applications in drug discovery and development. Additionally, further research is needed to fully understand the antimicrobial properties of this compound and its potential use as a therapeutic agent.
Méthodes De Synthèse
N,N-Diisopropyl-2-(methylthio)-1-naphthamide can be synthesized by reacting 2-methylthio-1-naphthol with diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an intermediate, which is then converted to this compound through a nucleophilic attack by DIC.
Applications De Recherche Scientifique
N,N-Diisopropyl-2-(methylthio)-1-naphthamide has been extensively used in peptide synthesis due to its high reactivity and efficiency in coupling reactions. It has also been used in the synthesis of other organic compounds, such as nucleotides and carbohydrates. In addition, this compound has been utilized in the development of new drugs and therapies, particularly in the field of cancer research.
Propriétés
Formule moléculaire |
C18H23NOS |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
2-methylsulfanyl-N,N-di(propan-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H23NOS/c1-12(2)19(13(3)4)18(20)17-15-9-7-6-8-14(15)10-11-16(17)21-5/h6-13H,1-5H3 |
Clé InChI |
RKLHNKLDUQTUJU-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC2=CC=CC=C21)SC |
SMILES canonique |
CC(C)N(C(C)C)C(=O)C1=C(C=CC2=CC=CC=C21)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propyl 4-[(propoxycarbonyl)amino]benzoate](/img/structure/B259191.png)

![N-[5-(3-Chloro-benzyl)-thiazol-2-yl]-4-methyl-benzamide](/img/structure/B259193.png)
![4-[3-(1-Benzofuran-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B259204.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B259210.png)






![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)

